molecular formula C14H18O5 B096214 2-hexoxycarbonyloxybenzoic acid CAS No. 17867-69-5

2-hexoxycarbonyloxybenzoic acid

Cat. No.: B096214
CAS No.: 17867-69-5
M. Wt: 266.29 g/mol
InChI Key: XSIAKDCMDYUKNA-UHFFFAOYSA-N
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Description

2-hexoxycarbonyloxybenzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a benzoic acid core with an o-hexyloxycarbonyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, o-hexyloxycarbonyloxy- typically involves the esterification of benzoic acid with hexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, o-hexyloxycarbonyloxy- can be scaled up using continuous flow reactors. The process involves the continuous feeding of benzoic acid and hexanol into the reactor, where they react in the presence of a catalyst. The product is continuously removed and purified, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

2-hexoxycarbonyloxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-hexoxycarbonyloxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid, o-hexyloxycarbonyloxy- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and hexanol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.

    Hexyl benzoate: An ester formed from benzoic acid and hexanol, similar to benzoic acid, o-hexyloxycarbonyloxy- but without the o-substitution.

Uniqueness

2-hexoxycarbonyloxybenzoic acid is unique due to its specific ester linkage and the presence of the o-hexyloxycarbonyloxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

17867-69-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-hexoxycarbonyloxybenzoic acid

InChI

InChI=1S/C14H18O5/c1-2-3-4-7-10-18-14(17)19-12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)

InChI Key

XSIAKDCMDYUKNA-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)OC1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCCCOC(=O)OC1=CC=CC=C1C(=O)O

17867-69-5

Origin of Product

United States

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